![molecular formula C10H16O3 B14677481 Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol CAS No. 37678-33-4](/img/structure/B14677481.png)
Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol is a compound that combines the structural features of acetic acid and bicyclo[3.2.1]oct-2-en-2-ol. This compound is of interest due to its unique bicyclic structure, which imparts distinct chemical and physical properties. The bicyclo[3.2.1]octane framework is a common motif in organic chemistry, often found in natural products and synthetic intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;bicyclo[3.2.1]oct-2-en-2-ol typically involves the formation of the bicyclic core followed by functionalization. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may include oxidation, reduction, or substitution reactions to introduce the acetic acid and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various derivatives of the bicyclo[3.2.1]octane framework, such as ketones, alcohols, and halides.
Scientific Research Applications
Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid;bicyclo[3.2.1]oct-2-en-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl and acetic acid groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity and spatial orientation, which can affect the compound’s binding to enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
Bicyclo[3.3.1]nonane: A related bicyclic compound with different ring sizes and chemical properties.
Uniqueness
Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol is unique due to its specific combination of functional groups and bicyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various fields of research and industry.
Properties
CAS No. |
37678-33-4 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
acetic acid;bicyclo[3.2.1]oct-2-en-2-ol |
InChI |
InChI=1S/C8H12O.C2H4O2/c9-8-4-2-6-1-3-7(8)5-6;1-2(3)4/h4,6-7,9H,1-3,5H2;1H3,(H,3,4) |
InChI Key |
UNZXWOIJBKTGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC2CC1CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677407.png)

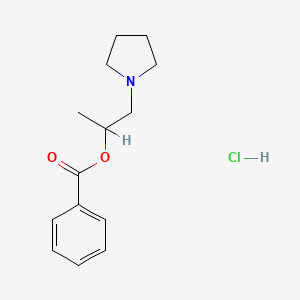
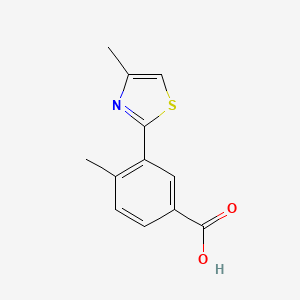
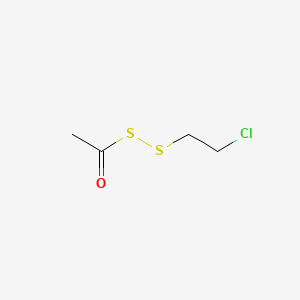
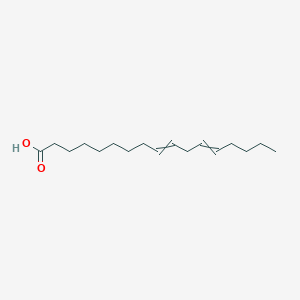
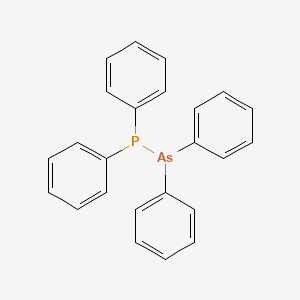
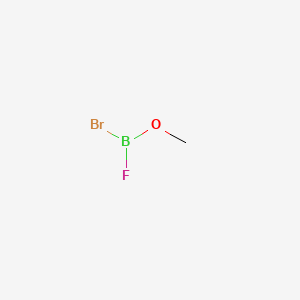


![2-Amino-5-[(2-aminophenyl)sulfanyl]phenol](/img/structure/B14677469.png)

